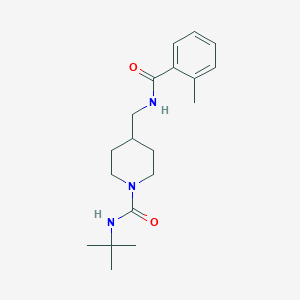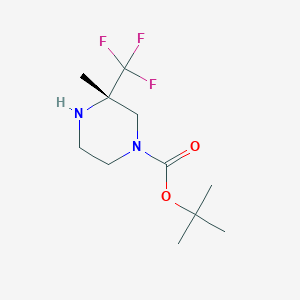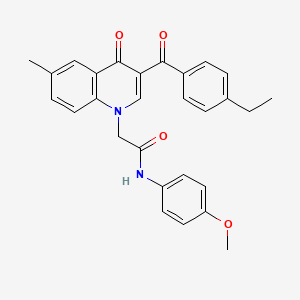![molecular formula C19H19N5O3 B2437224 2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 878421-60-4](/img/structure/B2437224.png)
2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione, commonly known as TPEN, is a chelating agent that has been widely used in scientific research. TPEN is a potent zinc chelator and is known to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis Methods and Derivatives
Research has been dedicated to the development of novel synthesis methods for glycolurils and their analogues, which are structurally related to the compound . Glycolurils, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, have found applications in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry. These compounds are pursued for their pharmacologically active properties, among other applications, underscoring the continuous interest in developing new synthesis methods for such structures (Kravchenko, Baranov, & Gazieva, 2018).
Antimicrobial Activity
Novel series of imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones have been synthesized, showcasing significant antimicrobial activity. These compounds, derived through multistep synthesis processes, highlight the potential of structurally similar compounds for antibacterial applications, indicating a promising avenue for the development of new antimicrobial agents (Rajitha, Ravibabu, Ramesh, & Rajitha, 2016).
Hepatoprotective Activity
The synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds has demonstrated potential hepatoprotective activity. These compounds, obtained through one-pot synthesis methods involving cyclic ketene aminals, highlight the therapeutic potential of imidazole derivatives in liver protection (Ram, Goel, Sarkhel, & Maulik, 2002).
Supramolecular Chemistry
Substituted glycolurils are explored for the synthesis of cucurbit[n]uril-type macrocyclic receptors. The synthesis of these derivatives and their condensation reactions with formaldehyde have led to the development of new macrocyclic compounds with potential applications in host-guest chemistry, further underscoring the versatility of imidazole derivatives in supramolecular applications (Jansen, Wego, Buschmann, Schollmeyer, & Döpp, 2003).
Optical and pH Sensing Properties
The development of tetranuclear Ru(II) complexes containing uncoordinated imidazole groups for pH sensing and photophysical properties showcases another dimension of application for imidazole derivatives. These complexes exhibit proton-induced luminescent properties, offering potential utility in sensing and photophysical applications (Cheng, Yu, He, Ren, & Yin, 2016).
Propriétés
IUPAC Name |
2,4,7,8-tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-12(2)24-15-16(21(3)19(27)22(4)17(15)26)20-18(24)23(11)10-14(25)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDWTVZNTBUICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2437141.png)
![4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2437144.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2437145.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2437146.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2437147.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2437148.png)


![N-isobutyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2437153.png)



![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)
![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)